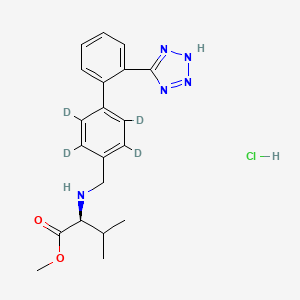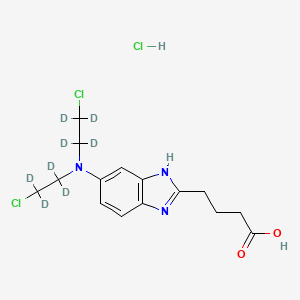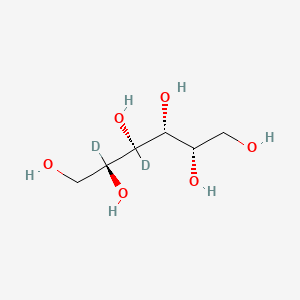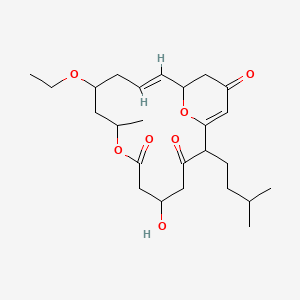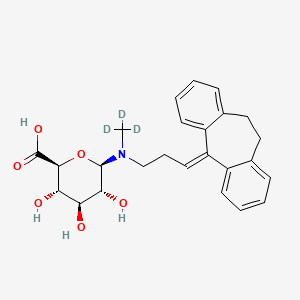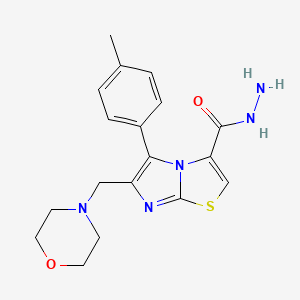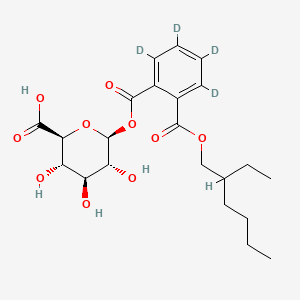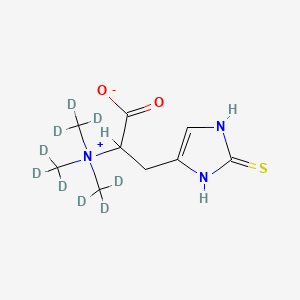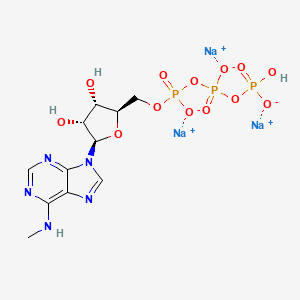
6-Me-ATP (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Me-ATP trisodium involves the methylation of adenosine triphosphate (ATP) at the N6 position. This modification is typically achieved through a series of chemical reactions that introduce the methyl group to the ATP molecule. The reaction conditions often include the use of methylating agents and specific catalysts to facilitate the methylation process .
Industrial Production Methods
Industrial production of 6-Me-ATP trisodium follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Me-ATP trisodium undergoes various chemical reactions, including:
Phosphorylation: Acts as a phosphate group donor in enzymatic reactions.
Hydrolysis: Can be hydrolyzed to release energy and form adenosine diphosphate (ADP) and inorganic phosphate
Common Reagents and Conditions
Common reagents used in reactions involving 6-Me-ATP trisodium include enzymes such as GSK3, which catalyze the phosphorylation process. The reaction conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from reactions involving 6-Me-ATP trisodium include phosphorylated peptides and proteins, as well as ADP and inorganic phosphate from hydrolysis .
Scientific Research Applications
6-Me-ATP trisodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in phosphorylation reactions to study enzyme kinetics and mechanisms.
Biology: Employed in cellular and molecular biology research to investigate signal transduction pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications in diseases involving dysregulated phosphorylation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
6-Me-ATP trisodium exerts its effects by acting as a phosphate group donor in phosphorylation reactions. It binds to GSK3 with high affinity, facilitating the transfer of the phosphate group to the substrate peptide. This phosphorylation event plays a crucial role in regulating various cellular processes, including glycogen metabolism, cell signaling, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): The parent compound of 6-Me-ATP trisodium, involved in energy transfer and phosphorylation reactions.
N6-Furfuryladenosine triphosphate (6-Fu-ATP): Another N6-modified ATP derivative with similar binding properties and applications
Uniqueness
6-Me-ATP trisodium is unique due to its specific methylation at the N6 position, which enhances its binding affinity for GSK3 and its effectiveness as a phosphate group donor. This modification distinguishes it from other ATP derivatives and makes it a valuable tool in biochemical research .
Properties
Molecular Formula |
C11H15N5Na3O13P3 |
|---|---|
Molecular Weight |
587.15 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3.3Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H,12,13,14)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |
InChI Key |
HBLZVYQIAJLSKJ-MTQUBGKESA-K |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
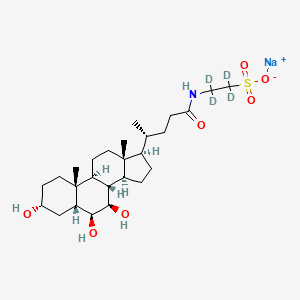
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
